
2-(9H-xanthen-9-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives, including those similar in structure to 2-(9H-xanthen-9-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline, often involves catalytic processes and multicomponent reactions. For instance, 1,3-Dibromo-5,5-dimethylhydantoin (DBH) has been used as a catalyst for the synthesis of polyhydroquinoline derivatives and xanthene-11-ones through one-pot multicomponent reactions, highlighting the efficiency and versatility of catalysts in synthesizing complex molecules like tetrahydroisoquinolines (Shirini et al., 2013). Furthermore, methods for synthesizing tetrahydroisoquinolines from ketoximes and alkynes via rhodium-catalyzed C-H bond activation demonstrate the regioselective capabilities of modern synthetic approaches (Parthasarathy & Cheng, 2009).
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinolines, including X-ray crystallography and molecular modeling studies, provides insights into their stereochemistry and functional group orientation. For example, the resolution and molecular modeling of 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline AMPAR antagonists have contributed to understanding the stereochemical aspects and potential biological interactions of these compounds (Gitto et al., 2007).
Chemical Reactions and Properties
Tetrahydroisoquinolines undergo various chemical reactions, including nucleophilic additions, cyclizations, and electrophilic substitutions, demonstrating their reactivity and potential for functionalization. The synthesis and chemical properties of 1-aryl-1,2,3,4-tetrahydroisoquinolines through diastereoselective alkylation highlight the chemical versatility and potential for generating diverse derivatives with specific biological activities (Wünsch & Nerdinger, 1999).
Physical Properties Analysis
The analysis of physical properties, including thermal and electrical conductivity, provides valuable information for potential applications in materials science. Investigation into the structural and electrical properties of related compounds, like diisoquinoline nanostructured films, has revealed insights into their nanostructure nature, electronic conductivity, and potential for photoelectronic applications (Darwish et al., 2019).
Chemical Properties Analysis
The chemical properties of tetrahydroisoquinolines, including their reactivity, stability, and interactions with biological molecules, are fundamental for their application in medicinal chemistry and biochemistry. The organocatalytic enantioselective synthesis of 1-substituted tetrahydroisoquinolines showcases the importance of chirality and enantioselectivity in developing bioactive compounds with specific properties (Mons et al., 2014).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO2/c25-23(24-14-13-16-7-1-2-8-17(16)15-24)22-18-9-3-5-11-20(18)26-21-12-6-4-10-19(21)22/h1-12,22H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKWRGLACVKHLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroisoquinolin-2(1H)-yl(9H-xanthen-9-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

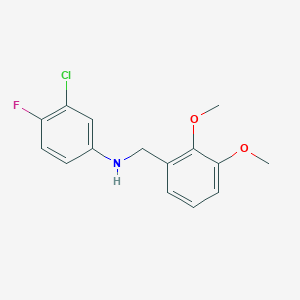
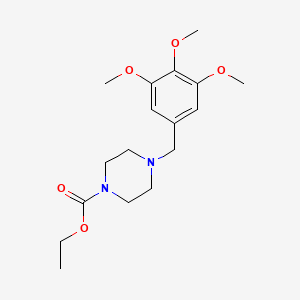
![N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide](/img/structure/B5730288.png)

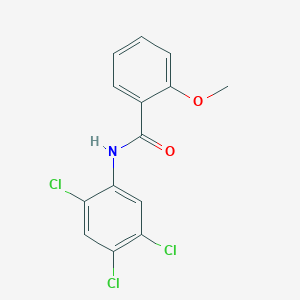
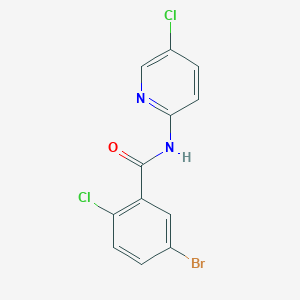
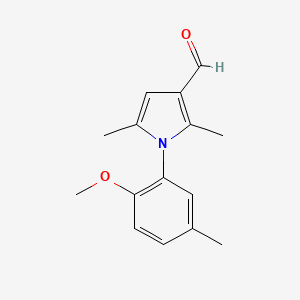
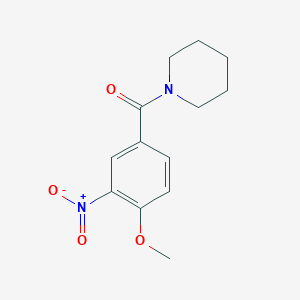
![N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea](/img/structure/B5730359.png)

![8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5730371.png)
![methyl 1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5730377.png)
![N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B5730378.png)
